molecular formula C10H16O3 B8664238 Ethyl 2-acetyl-2-hexenoate

Ethyl 2-acetyl-2-hexenoate

Cat. No.: B8664238
M. Wt: 184.23 g/mol
InChI Key: YCFIMPXZYSZJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyl-2-hexenoate is a chemical compound of interest in organic chemistry and life science research. While specific studies on this exact molecule are limited, its structure suggests potential utility as a building block or intermediate in the synthesis of more complex molecules . Compounds with similar structural features, such as Ethyl 2-acetylhexanoate, are known for their organoleptic properties and are used in flavor and fragrance research . Similarly, Ethyl (E)-2-hexenoate, a compound with a double bond in the carbon chain, is identified as a biochemical reagent and is reported to have a fruity, sweet, or floral aroma, making it a subject of study in food and flavor science . It has also been identified as a metabolite found in or produced by Saccharomyces cerevisiae, indicating its relevance in biochemical and metabolic studies . Researchers may explore the applications of this compound in these or related areas. All available data suggest it should be handled as a corrosive substance, and standard safety protocols for such compounds must be followed . This product is strictly for Research Use Only and is not approved for human consumption or diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-acetylhex-2-enoate

InChI

InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3

InChI Key

YCFIMPXZYSZJBO-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Acetyl 2 Hexenoate

Strategies for the Construction of the Alpha,Beta-Unsaturated Ester Moiety

The formation of the α,β-unsaturated ester system is a cornerstone of the synthesis of Ethyl 2-acetyl-2-hexenoate. Several established synthetic methods can be employed for this purpose, each with distinct advantages regarding stereoselectivity and substrate scope.

Common strategies include:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are highly reliable for forming carbon-carbon double bonds. The HWE reaction, in particular, is often favored for the synthesis of α,β-unsaturated esters as it typically yields the thermodynamically more stable (E)-isomer with high selectivity. The reaction involves the condensation of an aldehyde with a phosphonate (B1237965) carbanion. organic-chemistry.org

Condensation Reactions: Aldol-type condensation reactions, such as the Knoevenagel condensation, can be adapted to produce α,β-unsaturated esters. This typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, like a malonic ester derivative, followed by decarboxylation. rsc.org A sequence involving an aldol (B89426) reaction, acetylation, and an elimination reaction induced by a non-nucleophilic base like DBU can also produce trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org

Dehydrogenation: Palladium-catalyzed α,β-dehydrogenation of saturated esters offers a direct route to the corresponding unsaturated compounds. This method involves the generation of a zinc enolate, which is then oxidized. organic-chemistry.org

Cross-Metathesis: Ruthenium-catalyzed cross-metathesis of a simpler ester, such as ethyl acrylate, with an appropriate olefin can also construct the desired carbon skeleton and unsaturation in a single step. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for α,β-Unsaturated Ester Formation

Method Key Reagents Typical Selectivity Advantages Disadvantages
Horner-Wadsworth-Emmons Aldehyde, Phosphonate Ester, Base High (E)-selectivity High yields, excellent stereocontrol, mild conditions. organic-chemistry.org Stoichiometric phosphonate waste.
Knoevenagel Condensation Aldehyde, Active Methylene Compound, Base Variable Uses readily available starting materials. May require harsh conditions for subsequent steps.
Palladium-Catalyzed Dehydrogenation Saturated Ester, Zinc, Allyl Oxidant, Pd Catalyst Good Direct conversion of saturated esters. organic-chemistry.org Requires transition metal catalyst.
Olefin Cross-Metathesis Simpler Ester, Olefin, Ru Catalyst Variable Atom-efficient, can build complexity quickly. Catalyst sensitivity, potential for isomer mixtures.

Approaches for the Introduction of the Alpha-Acetyl Group

The introduction of the acetyl group at the α-position of the hexenoate backbone is another critical transformation. This can be achieved either before or after the creation of the double bond.

Key approaches include:

Acylation of Enolates: A common strategy involves the acylation of a pre-formed ester enolate. For instance, ethyl hexanoate (B1226103) can be treated with a strong base like lithium diisopropylamide (LDA) to form the enolate, which is then quenched with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to form ethyl 2-acetylhexanoate. chemguide.co.ukorganic-chemistry.orglibretexts.org Subsequent dehydrogenation would yield the target molecule.

Claisen Condensation: A crossed Claisen condensation between ethyl hexanoate and ethyl acetate (B1210297) could theoretically yield the corresponding β-keto ester, ethyl 2-acetylhexanoate. This reaction is driven by the deprotonation of the resulting β-dicarbonyl compound, which is significantly more acidic.

Direct Amidation of β-Keto Esters: While not a direct route to the acetyl group, recent advances have shown nickel-catalyzed amidation of β-keto esters, highlighting progress in the functionalization of the α-position of such compounds. nih.gov This suggests potential for developing direct C-C bond-forming reactions at this position under catalytic conditions.

Chemoenzymatic and Biocatalytic Synthesis Routes of Unsaturated Esters and Alpha-Substituted Esters

In line with the principles of green chemistry, chemoenzymatic and biocatalytic methods are gaining prominence. mdpi.com These routes leverage the high selectivity and mild operating conditions of enzymes to produce complex molecules.

A notable chemoenzymatic approach for α,β-unsaturated esters combines an enzymatic reduction with a classic chemical olefination. This two-step, one-pot process involves:

Enzymatic Reduction: A carboxylic acid is reduced to the corresponding aldehyde using a carboxylic acid reductase (CAR) enzyme.

Wittig Reaction: The in-situ generated aldehyde is then reacted with a phosphorane, such as ethyl (triphenylphosphoranylidene)acetate, to yield the final α,β-unsaturated ester.

This method avoids the often harsh conditions required for chemical reductions and the instability of many aldehyde intermediates.

The efficiency and selectivity of biocatalytic routes are heavily dependent on the properties of the enzymes used. Discovering new enzymes and enhancing existing ones through protein engineering are crucial for expanding the scope of biocatalysis. nih.gov

Enzyme Discovery: Mining genomes and metagenomes has led to the discovery of novel enzymes with desirable catalytic activities. For instance, ketoreductases (KREDs) have been identified that can asymmetrically reduce racemic α-substituted β-keto esters with excellent stereoselectivity. researchgate.netnih.gov

Directed Evolution and Protein Engineering: Techniques like directed evolution and site-directed mutagenesis are used to improve enzyme properties such as stability, activity, and stereoselectivity. nih.govmdpi.com For example, "ene"-reductases from the Old Yellow Enzyme (OYE) family can be engineered to stereoselectively reduce the double bond of α,β-unsaturated carbonyl compounds, providing access to chiral derivatives.

Scaling up biocatalytic and fermentation-based processes for industrial production requires the design and optimization of bioreactor systems. Key considerations include maximizing productivity, ensuring catalyst stability, and simplifying product recovery.

Continuous Flow Reactors: For enzymatic conversions, continuous production in fixed-bed or packed-bed reactors is often preferred over batch processes. scispace.com This allows for high throughput and straightforward separation of the product from the immobilized enzyme catalyst.

Ultrasonic Assistance: The application of ultrasound to packed-bed bioreactors has been shown to enhance reaction rates by improving mass transfer. mdpi.com Ultrasonication can increase the affinity between enzymes and substrates, leading to higher conversion efficiencies. dntb.gov.ua

Metabolic Engineering and Fermentation: For whole-cell biocatalysis, metabolic engineering of microorganisms like E. coli can optimize the production of esters like ethyl acetate. nih.gov Optimization at both the protein and fermentation levels, including gene expression tuning and the use of pH-controlled bioreactors with continuous product removal (e.g., gas stripping), can lead to significant improvements in yield and productivity. nih.gov

Table 2: Parameters for Bioreactor Optimization in Ethyl Ester Production

Parameter Optimization Strategy Effect Source
Flow Rate / Residence Time Adjusting pump speed in a continuous reactor. Balances reaction conversion with throughput. scispace.com
Substrate Concentration Optimizing the feed concentration. Avoids substrate inhibition while maximizing productivity. mdpi.com
Temperature Maintaining optimal enzyme temperature. Maximizes enzyme activity and stability. scispace.comnih.gov
Mass Transfer Application of ultrasound. Reduces external mass transfer limitations, increasing reaction rate. mdpi.com
Catalyst Loading Adjusting the catalyst bed height. Ensures sufficient active sites for conversion. scispace.com
Gene Expression Using inducible promoters and optimizing inducer concentration. Balances metabolic burden with enzyme production in whole-cell systems. nih.gov

Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, its derivatives can contain one or more stereocenters. Stereoselective synthesis is paramount for producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical and agrochemical industries.

Biocatalysis offers powerful tools for achieving high stereoselectivity. mdpi.com

Asymmetric Reduction: The C=C double bond of this compound can be stereoselectively reduced using engineered ene-reductases (EREDs) to generate a chiral center at the α- or β-position. Similarly, the acetyl carbonyl group can be reduced by ketoreductases (KREDs) to a secondary alcohol, introducing another chiral center. researchgate.netnih.gov The combination of these enzymatic steps can provide access to all four possible stereoisomers of the corresponding hydroxy derivative.

Phase-Transfer Catalysis: Asymmetric α-alkylation of related β-keto esters has been achieved with high enantioselectivity using cinchona-derived phase-transfer catalysts, suggesting a potential non-enzymatic route to chiral α-substituted derivatives. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the twelve principles of green chemistry, aiming to reduce waste, minimize hazards, and improve efficiency. epitomejournals.comrroij.com

Atom Economy: Reactions like olefin metathesis and catalytic additions are favored over those that use stoichiometric reagents (e.g., Wittig reaction), as they incorporate a greater proportion of the starting materials into the final product. labmanager.com

Use of Catalysis: Employing biocatalysts or metal catalysts is superior to using stoichiometric reagents. rroij.com Catalysts are used in small amounts and can often be recycled and reused, reducing waste. researchgate.net

Safer Solvents and Reaction Conditions: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethyl acetate or conducting reactions in solvent-free media is a key objective. mdpi.com Biocatalytic reactions often proceed in water under mild temperature and pressure conditions.

Renewable Feedstocks: Developing synthetic routes that start from renewable bio-based materials rather than petrochemical feedstocks is a long-term goal for sustainable chemical manufacturing.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Acetyl 2 Hexenoate

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

The carbon-carbon double bond in Ethyl 2-acetyl-2-hexenoate is electron-deficient due to its conjugation with both the acetyl and ester carbonyl groups. This polarization makes the β-carbon susceptible to attack by nucleophiles in what are known as conjugate or 1,4-addition reactions.

Michael Addition Chemistry

The Michael reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound, or Michael acceptor. masterorganicchemistry.comwikipedia.org this compound is an effective Michael acceptor. The reaction proceeds via the attack of a soft nucleophile, typically a resonance-stabilized carbanion (enolate), to form a new carbon-carbon bond at the β-position. libretexts.org This process generates a new enolate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

The general mechanism involves three key steps:

Formation of the nucleophile (Michael donor), often by deprotonation of an active methylene (B1212753) compound with a base. masterorganicchemistry.com

Nucleophilic attack of the donor at the β-carbon of the α,β-unsaturated system. libretexts.org

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

A variety of nucleophiles can serve as Michael donors in this reaction. The best donors are typically stabilized enolates derived from 1,3-dicarbonyl compounds. libretexts.orgresearchgate.net

Table 1: Potential Michael Donors for Reaction with this compound

Class of Donor Specific Example Base Catalyst
β-Ketoesters Ethyl acetoacetate Sodium ethoxide
Malonic esters Diethyl malonate Sodium ethoxide
β-Diketones Acetylacetone Piperidine (B6355638)
Cyanocetates Ethyl cyanoacetate Sodium hydride
Nitroalkanes Nitromethane DBU
Organocuprates Lithium dimethylcuprate N/A (stoichiometric)
Enamines 1-Pyrrolidinocyclohexene N/A (pre-formed)

Hydrogenation and Reduction Reactions of the Olefinic Bond

Selective reduction of the carbon-carbon double bond (conjugate reduction or 1,4-reduction) in α,β-unsaturated carbonyl compounds is a crucial transformation. wikipedia.org This yields the saturated analogue, ethyl 2-acetylhexanoate, which can be a valuable synthetic intermediate. nih.gov Achieving this selectivity requires choosing a reagent that preferentially attacks the olefinic bond over the ketone or ester carbonyls.

Catalytic hydrogenation is a widely used method for this purpose. chemistryviews.org The choice of catalyst and reaction conditions is critical to prevent over-reduction of the carbonyl groups. Rhodium and Iridium-based catalysts have shown high selectivity for the 1,4-reduction of α,β-unsaturated systems. chemistryviews.orgmdpi.com For instance, certain rhodium hydride catalysts can selectively hydrogenate the C=C bond in α,β-unsaturated carbonyl compounds with high chemoselectivity and in excellent yields at room temperature. chemistryviews.org

Table 2: Selected Catalytic Systems for Conjugate Reduction

Catalyst System Hydrogen Source Typical Conditions Selectivity
Pd/C H₂ (gas) Low pressure, ambient temp. Good, risk of carbonyl reduction
Rhodium Hydride Complex H₂ (gas) Methanol, room temp. High for C=C bond chemistryviews.org
Iridium/Formic Acid HCOOH Water High for C=C in esters mdpi.com
NiCl₂/NaBH₄ NaBH₄ Methanol Favors 1,4-reduction wikipedia.org
(Ph₃P)₂CuBH₄ - Benzene High for 1,4-reduction

Reactions Involving the Alpha-Acetyl Ketone Functionality

The reactivity of the dicarbonyl portion of the molecule is centered on the electrophilicity of the ketone carbonyl carbon and the acidity of the protons on the adjacent methyl group.

Aldol (B89426) Condensation and Knoevenagel Analogues

The formation of this compound and similar structures is often achieved through a Knoevenagel condensation. taylorandfrancis.compurechemistry.orgwikipedia.org This reaction involves the condensation of an active methylene compound (like ethyl acetoacetate) with an aldehyde or ketone (like butanal, which would lead to a related structure), typically catalyzed by a weak amine base such as piperidine. wikipedia.orgthermofisher.com The reaction is a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgstudy.com

While the double bond of this compound itself is sterically hindered for further Knoevenagel-type reactions, the methyl protons of the acetyl group are acidic. After conjugate reduction to the saturated ethyl 2-acetylhexanoate, the α-proton becomes significantly acidic and can be removed by a base to form an enolate. This enolate can then participate as the nucleophilic component in Aldol-type reactions with aldehydes or ketones, forming new carbon-carbon bonds. pressbooks.pub The reaction would yield a β-hydroxy dicarbonyl compound, which could potentially undergo subsequent dehydration.

Selective Reduction of the Ketone Group

Selective reduction of the ketone functionality in the presence of the ester and the α,β-unsaturated system is a synthetic challenge. This transformation requires a 1,2-reduction of the ketone carbonyl without affecting the C=C double bond (1,4-reduction) or the less reactive ester group. wikipedia.org

The Luche reduction is a premier method for this purpose. wikipedia.orgorganic-chemistry.org It employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgthermofisher.cn The cerium salt enhances the electrophilicity of the ketone carbonyl and increases the hardness of the borohydride reagent, which strongly favors the 1,2-addition pathway to produce the corresponding allylic alcohol. wikipedia.orgorganic-chemistry.org This method is highly chemoselective for ketones over aldehydes and effectively suppresses the competing 1,4-conjugate addition. wikipedia.orgresearchgate.netresearchgate.net

Table 3: Reagents for Selective Ketone Reduction in Enones

Reagent Conditions Product Type Selectivity
NaBH₄ / CeCl₃·7H₂O Methanol, 0 °C to RT Allylic Alcohol High 1,2-selectivity (Luche Reduction) wikipedia.orgthermofisher.cn
NaBH₄ Methanol, low temp. Mixture of 1,2- and 1,4-adducts researchgate.net Low
DIBAL-H Toluene, -78 °C Allylic Alcohol Good, but can also reduce esters jst.go.jp
LiAlH₄ Ether, -78 °C Allylic Alcohol Low, often reduces all carbonyls and C=C bond

Ester Hydrolysis and Transesterification Kinetics

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis: Under basic conditions (saponification), a hydroxide (B78521) ion attacks the electrophilic ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Acidification in a separate step yields the carboxylic acid. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward nucleophilic attack by water. The kinetics of hydrolysis for β-keto esters can be studied spectrophotometrically under pseudo-first-order conditions. asianpubs.org The hydrolysis of β-keto esters is a key step in their synthetic utility, often preceding a decarboxylation step. aklectures.comnih.gov

Transesterification: Transesterification is the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.com This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of the desired alcohol. For β-keto esters, transesterification can be selective and may proceed through an enol or acylketene intermediate. rsc.org The kinetics are generally slow and require a catalyst, which can include protic acids, Lewis acids, organic bases, or enzymes. rsc.org

Table 4: Conditions for Ester Transformations

Transformation Catalyst Conditions Key Features
Hydrolysis (Basic) NaOH, KOH Aqueous alcohol, heat Irreversible (saponification), forms carboxylate salt
Hydrolysis (Acidic) H₂SO₄, HCl Aqueous solution, heat Reversible, equilibrium process
Transesterification (Basic) NaOR' R'OH (solvent) Reversible, alkoxide must match alcohol masterorganicchemistry.com
Transesterification (Acidic) H₂SO₄ R'OH (solvent), heat Reversible, requires anhydrous conditions to prevent hydrolysis rsc.org

Investigating Tautomerism and Equilibrium Dynamics in this compound

This compound, as a β-keto ester, is capable of existing as a mixture of tautomers: the keto form and the enol form. researchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. news-medical.net In this specific molecule, the double bond is already present as part of the hexenoate chain, which influences the potential for additional enolization of the ketone carbonyl.

The equilibrium between the keto and enol forms is a dynamic process influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. chemrxiv.org While the simple keto form is generally more stable for acyclic mono-carbonyl compounds due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond, the presence of conjugation and the potential for intramolecular hydrogen bonding in the enol form can significantly shift the equilibrium. libretexts.org

In the case of this compound, the primary tautomeric equilibrium would be between the diketo form and the corresponding enol forms. The enol form can benefit from the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This conjugation and hydrogen bonding provide considerable stabilization.

The position of the keto-enol equilibrium can be quantitatively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.org By integrating the signals corresponding to the keto and enol forms, the equilibrium constant (Keq) can be determined.

Table 1: Influence of Solvent on Keto-Enol Equilibrium in β-Keto Esters

SolventPolarity (Dielectric Constant)Predominant FormTypical % Enol
HexaneLow (~1.9)Enol80-95%
BenzeneLow (~2.3)Enol70-90%
DichloromethaneModerate (~9.1)Keto40-60%
AcetoneHigh (~20.7)Keto10-30%
WaterHigh (~80.1)Keto<15%

Note: Data presented is representative of general β-keto esters and illustrates the trend. Specific values for this compound would require experimental determination.

In non-polar solvents, the enol form is favored as the intramolecular hydrogen bond is a significant stabilizing factor. In polar, protic solvents, the solvent molecules can hydrogen bond with the carbonyl groups of the keto form, stabilizing it and shifting the equilibrium away from the enol. chemrxiv.org

Oxidative Transformations of this compound

The structure of this compound features an electron-deficient carbon-carbon double bond, making it susceptible to various oxidative transformations. As an α,β-unsaturated carbonyl compound, it can undergo oxidation at the alkene, the allylic position, or through cleavage of the double bond. wikipedia.org

One of the primary oxidative reactions for alkenes is epoxidation. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding epoxide, ethyl 2-acetyl-2,3-epoxyhexanoate. This reaction proceeds via the concerted addition of an oxygen atom across the double bond. The electron-withdrawing nature of the carbonyl groups deactivates the double bond towards electrophilic attack, often requiring more forcing conditions or specific catalysts compared to electron-rich alkenes.

Another potential oxidative pathway involves dihydroxylation, typically achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). This would convert the double bond into a diol, yielding ethyl 2-acetyl-2,3-dihydroxyhexanoate.

More aggressive oxidizing agents can lead to the cleavage of the carbon-carbon double bond. Ozonolysis (O₃), followed by a reductive or oxidative workup, is a powerful method for this transformation.

Reductive Workup (e.g., with dimethyl sulfide (B99878) or zinc): This would cleave the double bond to yield two different carbonyl-containing fragments.

Oxidative Workup (e.g., with hydrogen peroxide): This would lead to the formation of carboxylic acids.

The presence of the carbonyl groups influences the reactivity of the double bond, making it susceptible to nucleophilic attack, which can be exploited in certain oxidative processes. nih.gov For instance, some oxidation methods proceed via an initial conjugate addition followed by oxidation.

Table 2: Potential Oxidative Reactions of this compound

Reagent(s)Reaction TypeExpected Major Product
m-CPBAEpoxidationEthyl 2-acetyl-2,3-epoxyhexanoate
OsO₄, NMODihydroxylationEthyl 2-acetyl-2,3-dihydroxyhexanoate
1. O₃; 2. (CH₃)₂SOzonolysis (Reductive)Mixture of smaller carbonyl compounds
KMnO₄ (hot, conc.)Oxidative CleavageMixture of carboxylic acids

Metal-Catalyzed Cross-Coupling Reactions at the Alpha-Position

The alpha-position (C2) of this compound is a vinylic carbon, which is part of the α,β-unsaturated system. Metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon bonds at such sp²-hybridized centers. Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.org

While the direct C-H functionalization of the vinylic alpha-position is a challenging transformation, related coupling reactions of β-keto esters and α,β-unsaturated systems suggest potential pathways. A common strategy involves the formation of an enolate, which can then participate in coupling with an aryl or vinyl halide. nih.govacs.orgacs.org However, for this compound, the alpha-position is already part of a double bond, making standard enolate-based α-arylation of saturated esters inapplicable.

A more relevant approach would be a Heck-type reaction or direct C-H arylation. In a direct arylation pathway, a palladium catalyst can facilitate the coupling of an aryl halide with the vinylic C-H bond at the alpha-position. This typically requires a directing group to achieve regioselectivity, and the carbonyl groups in the substrate could potentially serve this role.

The general catalytic cycle for such a palladium-catalyzed cross-coupling reaction involves several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate.

Coordination/Carbopalladation or C-H Activation: The alkene of this compound coordinates to the palladium(II) complex. Subsequently, either insertion into the palladium-aryl bond (carbopalladation) or direct activation of the alpha-vinylic C-H bond occurs.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. youtube.com

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reaction

Reaction NameSubstrate 1Substrate 2Catalyst SystemProduct Type
Heck ReactionAryl HalideAlkenePd(0) catalyst, BaseArylated Alkene
Suzuki CouplingOrganoboron CompoundOrganic HalidePd(0) catalyst, BaseBiaryl or Aryl-Alkene
Stille CouplingOrganotin CompoundOrganic HalidePd(0) catalystBiaryl or Aryl-Alkene
Direct C-H ArylationAreneOrganic HalidePd(II) catalyst, OxidantBiaryl or Aryl-Alkene

Note: This table shows general reaction types that could be adapted for the functionalization of the alpha-position of this compound or similar α,β-unsaturated systems.

The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and selectivity in these transformations. organic-chemistry.org Research in this area continues to develop more efficient and versatile catalytic systems for the functionalization of complex molecules like this compound.

Advanced Applications of Ethyl 2 Acetyl 2 Hexenoate in Organic Synthesis and Functional Materials

Ethyl 2-acetyl-2-hexenoate as a Versatile Synthetic Intermediate

The reactivity of this compound allows it to participate in a wide array of organic transformations, rendering it a crucial intermediate in the synthesis of elaborate chemical structures.

β-Keto esters, such as this compound, are recognized as important synthons in the field of organic synthesis. Their bifunctional nature, possessing both electrophilic and nucleophilic centers, allows for the construction of intricate molecular frameworks. These compounds serve as fundamental building blocks in the total synthesis of various complex natural products. The reactivity of the keto and ester groups, along with the α-proton, enables participation in a variety of carbon-carbon bond-forming reactions, which are essential for assembling complex organic architectures.

The strategic placement of functional groups in this compound facilitates its use in cyclization and condensation reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These systems often form the core of biologically active molecules.

Table 1: Reactivity of β-Keto Esters in the Synthesis of Complex Molecules

Reaction TypeDescriptionResulting Structures
AlkylationIntroduction of alkyl groups at the α-carbon.Substituted β-keto esters
AcylationIntroduction of acyl groups at the α-carbon.1,3-Diketones
Michael AdditionConjugate addition to α,β-unsaturated systems.1,5-Dicarbonyl compounds
Knoevenagel CondensationReaction with aldehydes or ketones to form α,β-unsaturated products.Substituted alkenes
Hantzsch Pyridine SynthesisA multicomponent reaction to form dihydropyridines.Dihydropyridine derivatives

This compound is a key precursor in the synthesis of important agrochemicals, particularly fungicides. It serves as a fundamental building block for the production of Ethirimol and Dimethirimol. nbinno.com These compounds are hydroxypyrimidine fungicides that are effective in controlling powdery mildew on various crops. nbinno.com The synthesis of these pyrimidine derivatives relies on the condensation of a β-keto ester, like this compound, with a suitable amidine or related nitrogen-containing compound.

The general synthetic route involves the reaction of the β-dicarbonyl moiety of this compound with a dinucleophile, leading to the formation of the heterocyclic pyrimidine ring. This straightforward and efficient pathway makes this compound a commercially important intermediate in the agrochemical industry.

Table 2: Agrochemicals Derived from this compound

Compound NameChemical ClassApplication
EthirimolHydroxypyrimidineFungicide
DimethirimolHydroxypyrimidineFungicide

Role in Polymer Chemistry and Advanced Material Fabrication

The presence of reactive functional groups in this compound and its derivatives opens up possibilities for their use in polymer chemistry and the fabrication of advanced materials. While direct polymerization of this compound is not common, its structural motifs can be incorporated into polymer backbones or as pendant groups to impart specific functionalities.

Polymers containing keto and ester functionalities, known as poly(keto-esters), are a class of materials with potential applications in various fields. These polymers can be synthesized through the condensation polymerization of keto-dicarboxylic acids with diols or through ring-opening polymerization of specific monomers. The incorporation of the keto group provides a site for further chemical modification or can influence the material's physical properties.

Keto-functionalized monomers can be polymerized to create polymer scaffolds that serve as versatile precursors for side-chain conjugates. For instance, a methacrylate monomer with a reactive ketone side chain has been synthesized and polymerized to create a well-defined polymer. This polymer can then be functionalized by conjugating various molecules to the ketone groups, demonstrating the utility of keto-functionalized polymers in creating tailored materials for applications such as drug delivery.

Catalytic Applications and Ligand Development from Hexenoate Derivatives

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal-based catalysts. Derivatives of hexenoic acid and related β-keto esters can serve as versatile ligands for a variety of transition metals. The oxygen atoms of the keto and ester groups in this compound can coordinate to a metal center, forming stable chelate complexes.

The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the hexenoate backbone. This allows for the development of catalysts with tailored properties for specific organic transformations. For example, palladium complexes of β-keto esters have been shown to be active in various catalytic reactions. Palladium enolates, generated from allyl β-keto esters, can undergo several transformations, including aldol (B89426) condensation and Michael addition.

The development of new ligands is a continuous effort in catalysis research to achieve higher efficiency, selectivity, and sustainability in chemical synthesis. Hexenoate-derived ligands offer a platform for creating novel transition metal complexes with potential applications in a wide range of catalytic processes, from cross-coupling reactions to asymmetric synthesis. The ability to modulate the ligand framework is key to advancing the capabilities of transition metal catalysis.

State of the Art Analytical Techniques for Ethyl 2 Acetyl 2 Hexenoate Characterization and Mechanistic Studies

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are indispensable for separating ethyl 2-acetyl-2-hexenoate from reaction mixtures, starting materials, byproducts, and isomers, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas chromatography coupled with mass spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio.

This method is highly effective for assessing the purity of this compound samples and for monitoring the progress of its synthesis. The mass spectrum of an α,β-unsaturated ester is characterized by specific fragmentation patterns that can help in its identification, although detailed experimental mass spectra for this compound are not widely documented in public databases. The technique is sensitive enough to detect trace impurities, making it essential for quality control.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of α,β-unsaturated carbonyl compounds. For this compound, reversed-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV detector, as the conjugated system of the molecule absorbs ultraviolet light at a characteristic wavelength.

This technique is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or low volatility. By derivatizing the carbonyl group with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), the detection sensitivity can be significantly enhanced, allowing for precise quantification even at low concentrations. epa.govthermofisher.comresearchgate.net HPLC is a validated method for the separation and quantification of a wide range of carbonyl compounds from various matrices. epa.govthermofisher.comnih.govchromatographyonline.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom to which the acetyl and ethyl ester groups are attached, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

The separation is achieved using a chiral stationary phase (CSP) in either GC or HPLC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. While the principles of chiral chromatography are well-established for α,β-unsaturated esters, specific methods and applications for the enantioselective analysis of this compound are not extensively detailed in the literature. acs.orgmdpi.comnih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. ethernet.edu.etukm.myscite.ainih.govnih.gov While specific, experimentally verified NMR data for this compound is scarce in publicly accessible literature, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the ethyl group of the ester, the methyl group of the acetyl moiety, and the protons of the hexenyl chain.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketone groups, the sp² hybridized carbons of the double bond, and the sp³ carbons of the alkyl chains.

Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Multiplicity
CH₃ (acetyl) ~2.2-2.4 Singlet
CH₂ (ethyl ester) ~4.1-4.3 Quartet
CH₃ (ethyl ester) ~1.2-1.4 Triplet
Vinylic H ~6.5-7.0 Triplet
Allylic CH₂ ~2.1-2.3 Quartet
CH₂ (alkyl chain) ~1.4-1.6 Sextet
CH₃ (alkyl chain) ~0.9-1.0 Triplet

Note: These are predicted values based on general principles for similar structures and have not been experimentally verified from public sources.

Expected ¹³C NMR Data for this compound

Carbon Atom Expected Chemical Shift (ppm)
C=O (ester) ~165-175
C=O (ketone) ~195-205
Cα (C=C) ~130-140
Cβ (C=C) ~140-150
O-CH₂ (ethyl) ~60-65
CH₃ (acetyl) ~25-30
Alkyl chain carbons ~13-35
O-CH₂-CH₃ (ethyl) ~14-15

Note: These are predicted values based on general principles for similar structures and have not been experimentally verified from public sources.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of conjugation between the double bond and the carbonyl groups shifts their stretching frequencies to lower wavenumbers compared to their non-conjugated counterparts. orgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.comudel.edu

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal.

Key Expected IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated ester) Stretch 1715-1730 orgchemboulder.comlibretexts.orglibretexts.org
C=O (α,β-unsaturated ketone) Stretch 1666-1685 libretexts.org
C=C (conjugated) Stretch 1620-1640
C-O (ester) Stretch 1000-1300 orgchemboulder.comlibretexts.orglibretexts.org
C-H (sp²) Stretch 3000-3100 libretexts.org
C-H (sp³) Stretch 2850-3000 libretexts.org

Note: These are predicted ranges based on general principles for α,β-unsaturated esters and ketones and have not been experimentally verified from public sources for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The α,β-unsaturated carbonyl system present in this compound constitutes a significant chromophore. This conjugated system, where the carbon-carbon double bond is in conjugation with both the acetyl and the ester carbonyl groups, gives rise to characteristic electronic transitions, primarily π → π* transitions.

The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the solvent used. For α,β-unsaturated esters and ketones, the π → π* transition typically occurs in the 200-250 nm range. The presence of alkyl substituents on the double bond can cause a bathochromic (red) shift to longer wavelengths. Based on the principles of Woodward-Fieser rules for similar conjugated systems, an estimated λmax can be calculated.

Table 1. Estimated UV-Vis Absorption Maximum (λmax) for this compound in Ethanol.
Structural FeatureWavelength Contribution (nm)
Acyclic α,β-unsaturated ester (base value)208
α-substituent (acetyl group)+0
β-substituent (propyl group)+12
Exocyclic C=O (acetyl group)+35 (approx.)
Estimated Total λmax ~255

The intensity of the absorption, given by the molar absorptivity (ε), is typically high for these allowed π → π* transitions. UV-Vis spectroscopy can therefore be used for quantitative analysis and to monitor reactions involving the formation or consumption of this conjugated system.

Advanced Mass Spectrometry Approaches for Fragment Analysis and Reaction Pathway Identification

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (Molecular Weight: 184.24 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M•+) at m/z 184, which then undergoes fragmentation.

The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for esters and ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. libretexts.orgmiamioh.edu However, for some acyclic α,β-unsaturated esters, McLafferty rearrangements may not be a dominant pathway. colab.ws

Common fragmentation patterns for esters involve the loss of the alkoxy group (-OC2H5) or the entire ester group (-COOC2H5). libretexts.org For this compound, prominent fragments would be expected from the cleavage of bonds around the two carbonyl groups.

Table 2. Plausible Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonFragmentation Pathway
184[C10H16O3]•+Molecular Ion (M•+)
169[M - CH3]•+Loss of a methyl radical from the acetyl group
155[M - C2H5]•+Loss of an ethyl radical
141[M - C3H7]•+ or [M - COCH3]+Loss of a propyl radical or acetyl radical
139[M - OC2H5]+α-cleavage, loss of the ethoxy radical
111[M - COOC2H5]+Loss of the ethoxycarbonyl radical
43[CH3CO]+Acylium ion from the acetyl group

Advanced techniques like tandem mass spectrometry (MS/MS) are crucial for detailed structural analysis and reaction pathway identification. In an MS/MS experiment, a specific parent ion (e.g., the molecular ion or a key fragment) is selected, fragmented further by collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This allows for the establishment of fragmentation pathways and provides unambiguous structural information.

Furthermore, soft ionization techniques like electrospray ionization (ESI) coupled with MS can be used to monitor reactions in real-time. mdpi.com ESI-MS is particularly useful for detecting and characterizing charged or polar intermediates in a reaction mixture, offering direct insights into the reaction mechanism. mdpi.com This approach has been successfully used to intercept and characterize intermediates in reactions involving α,β-unsaturated carbonyl compounds. mdpi.com

Hyphenated Techniques and Online Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and monitoring the progress of chemical reactions. nih.govspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is a highly effective technique. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification of each separated component. mdpi.com This is invaluable for determining the purity of a sample and for identifying byproducts in a synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique, particularly useful for less volatile compounds or thermally sensitive molecules. mdpi.com It combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. LC-MS can be used for online reaction monitoring, where a small aliquot of the reaction mixture is periodically injected into the system. This provides real-time data on the consumption of reactants and the formation of products and intermediates, allowing for precise optimization of reaction conditions. mdpi.com

The use of high-resolution mass spectrometry (HRMS) in these hyphenated setups allows for the determination of the elemental composition of ions based on their exact mass, further enhancing the confidence in compound identification. chromatographyonline.com

Other hyphenated methods such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR) can also be employed. nih.gov LC-NMR, for instance, provides detailed structural information on the separated components without the need for prior isolation, which can be a significant advantage in identifying unknown products or unstable intermediates.

These advanced analytical methods, from UV-Vis spectroscopy to sophisticated hyphenated techniques, provide a comprehensive toolkit for the full characterization of this compound and for detailed mechanistic investigations of the reactions in which it participates.

Computational and Theoretical Investigations of Ethyl 2 Acetyl 2 Hexenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Ethyl 2-acetyl-2-hexenoate. Methods such as Density Functional Theory (DFT) can provide detailed insights into electron distribution, molecular orbitals, and electrostatic potential.

The electronic structure of this compound is dictated by the conjugation between the C=C double bond and the two carbonyl groups (one from the acetyl group and one from the ethyl ester group). This conjugation leads to delocalization of π-electrons across the C=C-C=O systems. This delocalization has several important consequences for the molecule's reactivity.

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For α,β-unsaturated carbonyl compounds, the HOMO is typically associated with the C=C double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the β-carbon of the double bond and the carbonyl carbons, indicating these as the primary sites for nucleophilic attack.

Electrostatic Potential Mapping: An electrostatic potential map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups, indicating their role as hydrogen bond acceptors and sites of interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms and, to a lesser extent, the β-carbon, highlighting its electrophilic nature.

Reactivity Indices: Various reactivity descriptors can be calculated to quantify the reactivity of different sites within the molecule. For instance, Fukui functions can be employed to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the β-carbon as a primary site for nucleophilic attack (a Michael acceptor) and the carbonyl carbons as additional electrophilic centers.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G calculations). Note: This data is for illustrative purposes and is based on typical values for similar compounds.*

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.8 D
Mulliken Charge on β-carbon +0.15
Mulliken Charge on Acetyl Carbonyl Carbon +0.45
Mulliken Charge on Ester Carbonyl Carbon +0.50

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its interactions and reactivity. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

Conformational Analysis: Due to the presence of several single bonds, this compound can exist in various conformations. Rotation around the C-C single bonds, particularly the bond connecting the acetyl group and the bond connecting the ester group to the double bond, will lead to different spatial arrangements. The planarity of the conjugated system is a key factor, with s-trans and s-cis conformations being the most common for the enone moiety. Steric hindrance between the substituents will play a significant role in determining the relative energies of these conformers. Computational methods can be used to calculate the potential energy surface and identify the most stable, low-energy conformations.

Illustrative Data Table: Relative Energies of Key Conformations of this compound (Hypothetical). Note: This data is for illustrative purposes.

ConformerDihedral Angle (O=C-C=C)Relative Energy (kcal/mol)
s-trans 180°0.0 (Reference)
s-cis 2.5
Gauche (Ethyl Group) 60°0.8
Anti (Ethyl Group) 180°0.0

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, a key reaction would be the Michael addition, a conjugate addition of a nucleophile to the β-carbon.

The mechanism would likely proceed through a transition state where the new C-Nu bond is partially formed, leading to an enolate intermediate. This enolate would then be protonated to yield the final product. Computational studies could also explore the stereoselectivity of the reaction if a chiral nucleophile or catalyst is involved.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.gov While no specific QSAR models for this compound are readily available, the principles of QSAR can be applied to this class of compounds. nih.gov

Model Development: To develop a QSAR model for a series of α,β-unsaturated β-ketoesters including this compound, a dataset of compounds with known activities (e.g., toxicity, enzyme inhibition) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a mathematical model that correlates the descriptors with the observed activity.

Predictive Modeling: A validated QSAR model could then be used to predict the activity of new, untested α,β-unsaturated β-ketoesters based solely on their chemical structure. This is particularly useful in areas like drug discovery and toxicology for screening large libraries of compounds and prioritizing them for further experimental testing. For this compound, a QSAR model could predict its potential toxicity based on descriptors that capture its electrophilicity and steric properties. qsardb.org

Illustrative Data Table: Hypothetical Molecular Descriptors for a QSAR Model of α,β-Unsaturated β-Ketoesters. Note: This data is for illustrative purposes.

CompoundMolecular WeightLogPLUMO Energy (eV)Predicted Activity (IC50, µM)
Ethyl 2-acetyl-2-butenoate 158.181.2-1.150
Ethyl 2-acetyl-2-pentenoate 172.211.7-1.1545
This compound 186.242.2-1.240
Propyl 2-acetyl-2-hexenoate 200.272.7-1.2238

Emerging Research Directions and Future Prospects for Ethyl 2 Acetyl 2 Hexenoate Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Traditional synthetic routes to α,β-unsaturated esters, such as the Wittig or Horner-Wadsworth-Emmons reactions, often face challenges regarding stereoselectivity and atom economy. Future research will likely focus on developing more efficient and selective catalytic methods for the synthesis of Ethyl 2-acetyl-2-hexenoate and its analogs.

Key areas of development include:

Catalytic Dehydrogenation: Palladium-catalyzed α,β-dehydrogenation of saturated esters presents a highly practical and general route to α,β-unsaturated systems. The application of this method, potentially starting from Ethyl 2-acetylhexanoate, could provide a direct and efficient pathway.

Alkene Metathesis: Cross-metathesis reactions using catalysts like Grubbs' second-generation catalyst offer a powerful tool for forming carbon-carbon double bonds with high E/Z selectivity. A potential route could involve the cross-metathesis of an appropriate allylic alcohol followed by oxidation.

Chemo-enzymatic Synthesis: Combining enzymatic reactions with chemical synthesis offers a green and highly selective approach. For instance, a carboxylic acid reductase (CAR) could convert a precursor acid to an aldehyde, which then undergoes a Wittig-type reaction to form the α,β-unsaturated ester. beilstein-journals.org This approach provides a sustainable alternative to methods requiring harsh chemical reagents. beilstein-journals.org

Table 1: Comparison of Potential Novel Synthetic Routes

Synthetic Strategy Potential Precursor Key Advantages Key Challenges
Catalytic Dehydrogenation Ethyl 2-acetylhexanoate High atom economy, direct conversion. Requires specific palladium catalysts and oxidants.
Alkene Metathesis Allylic alcohol + Acrylate derivative High stereocontrol (E/Z selectivity), modular. Cost of ruthenium catalysts, multi-step process.
Mercury-Catalyzed Hydration sec-Ethoxyalkynyl acetate (B1210297) derivative Excellent yields, extremely high E-selectivity, mild conditions. organic-chemistry.orgnih.gov Use of toxic mercury catalysts. organic-chemistry.orgnih.gov
Chemo-enzymatic Approach Hexanoic acid derivative Environmentally friendly, high selectivity, mild reaction conditions. beilstein-journals.orgnih.gov Requires specific enzymes (e.g., CAR), multi-step process. beilstein-journals.orgnih.gov

Exploration of Unconventional Reactivity and Catalysis

The conjugated system in this compound makes it susceptible to a variety of transformations beyond simple ester chemistry. Future research will explore its unconventional reactivity, particularly in asymmetric catalysis, to generate complex and stereochemically rich molecules.

Emerging areas of interest include:

Asymmetric Conjugate Additions: The β-carbon of the α,β-unsaturated system is an electrophilic site ripe for Michael additions. The use of chiral organocatalysts or metal complexes can facilitate the enantioselective addition of various nucleophiles (carbon, nitrogen, sulfur), creating stereogenic centers with high control. mdpi.comresearchgate.net

Domino and Cascade Reactions: The multiple functional groups allow for the design of domino or cascade reactions, where a single catalytic event triggers a series of bond-forming transformations. For example, a conjugate addition could be followed by an intramolecular cyclization to rapidly build molecular complexity.

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient double bond can act as a dienophile in Diels-Alder reactions. Utilizing chiral Lewis acid catalysts could enable highly enantioselective cycloadditions, providing access to complex cyclic structures.

Table 2: Potential Unconventional Reactions and Catalytic Systems

Reaction Type Nucleophile/Reagent Catalytic System Potential Product
Asymmetric Michael Addition Nitroalkanes, Malonates Chiral Iminophosphorane, Quinine-derived catalysts mdpi.com γ-Nitroesters, Substituted dicarboxylic esters
Asymmetric Borylamination Bis(pinacolato)diboron + Hydroxylamines Copper-catalyst with chiral ligand β-Boryl-α-amino acid derivatives osaka-u.ac.jp
Domino Reaction Thiol nucleophiles Amine catalysts Thiolated and cyclized products
Enantioselective Aldol (B89426) Reaction Acyclic ketones Chiral diamine catalysts Polyfunctional chiral alcohols researchgate.net

Integration into Advanced Functional Materials and Nanotechnology

The presence of a polymerizable α,β-unsaturated double bond makes this compound a promising candidate for the development of advanced functional materials. Its unique combination of ester and ketone groups can impart specific properties to the resulting polymers.

Future prospects in materials science include:

Functional Polymers: this compound can serve as a functional monomer in radical polymerization to create polymers with pendant acetyl and ester groups. These groups can be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's properties for specific applications, such as drug delivery or specialty coatings.

UV-Curable Resins: α,β-unsaturated esters are widely used in photopolymerization to create cross-linked networks for coatings, adhesives, and 3D printing. rsc.org The specific structure of this compound could contribute to desirable properties like hydrophobicity and adhesion in cured materials.

Biodegradable Polyesters: While not a direct route, derivatives of such unsaturated esters can be incorporated into poly(ester amide)s or other polymers, where the ester linkages provide sites for hydrolytic degradation, a key feature for creating bio-based and environmentally friendly materials. mdpi.com

Table 3: Potential Applications in Materials Science and Nanotechnology

Application Area Polymer Type Key Feature Conferred by Monomer
Specialty Coatings Cross-linked Acrylate Polymer Enhanced adhesion, tunable surface properties
Drug Delivery Systems Functional Polyacrylate Sites for drug conjugation via post-polymerization modification
Adhesives UV-Cured Polymer Network Control over cross-linking density and mechanical properties
Nanocomposites Polymer Matrix Potential for interaction with nanofillers via functional groups

Biological and Biomimetic Transformations Involving Alpha-Acetyl-Alpha,Beta-Unsaturated Esters

Biocatalysis offers a powerful and sustainable approach to chemical transformations, often providing unparalleled selectivity under mild conditions. The application of enzymes and biomimetic catalysts to molecules like this compound is a burgeoning field of research.

Future research directions are expected to focus on:

Enzymatic Reductions: Ene-reductases (ERs) are a class of enzymes that can catalyze the highly stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated esters. researchgate.net Applying ERs to this compound could produce chiral saturated β-keto esters, which are valuable synthetic intermediates.

Carboxylic Acid Reductases (CARs): As part of a chemo-enzymatic pathway, CARs can reduce carboxylic acids to aldehydes under mild aqueous conditions. semanticscholar.org This technology could be harnessed to produce precursors for this compound in a more sustainable manner. researchgate.net

Hybrid Catalysis: Combining biocatalysts with chemical catalysts in one-pot cascades can lead to highly efficient processes. For example, a biocatalytic reduction could be followed by a chemically catalyzed cyclization to generate complex products without intermediate purification steps. acs.org

Table 4: Potential Biocatalytic and Biomimetic Transformations

Transformation Enzyme/Catalyst Class Potential Product Key Advantage
Asymmetric C=C Reduction Ene-Reductases (ERs) Chiral Ethyl 2-acetylhexanoate High enantioselectivity, green chemistry
Precursor Synthesis Carboxylic Acid Reductases (CARs) Aldehyde intermediate for Wittig reaction Use of renewable feedstocks, mild conditions researchgate.net
Ester Hydrolysis Lipases / Esterases Chiral 2-acetyl-2-hexenoic acid Kinetic resolution of racemic mixtures
Michael Additions Biomimetic Organocatalysts Stereochemically defined adducts Mimics natural reaction pathways

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions makes predicting outcomes and optimizing conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development in organic synthesis.

For a compound like this compound, AI and ML could be applied to:

Reaction Optimization: ML models can be trained on experimental data to predict how variables like temperature, solvent, catalyst loading, and reaction time affect the yield and selectivity of a reaction. aimspress.comresearchgate.net This allows for in-silico optimization, reducing the number of experiments needed. aimspress.comresearchgate.net

Predicting Reaction Outcomes: By representing molecules as "molecular fingerprints," AI models can be developed to predict the likely products of a reaction, even for novel combinations of reactants and catalysts. specialchem.com This can help chemists identify promising new transformations for this compound.

De Novo Synthesis Design: AI platforms can propose novel synthetic routes by analyzing vast databases of known reactions. These tools can help chemists design more efficient, cost-effective, and sustainable pathways to synthesize the target molecule and its derivatives. chemcopilot.com

Table 5: Applications of AI and Machine Learning in this compound Research

AI/ML Application Input Data Predicted Output Potential Impact
Yield Prediction Reactants, catalyst, solvent, temperature Reaction yield (%) Faster optimization, reduced experimental cost
Selectivity Prediction Chiral catalyst, substrates Enantiomeric excess (ee%), Diastereomeric ratio (dr) Efficient discovery of highly selective reactions
Retrosynthesis Planning Target molecule structure Potential synthetic routes Discovery of novel and more efficient syntheses
Formulation Optimization Polymer components, concentrations Material properties (e.g., hardness, solubility) Accelerated development of new materials chemcopilot.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 2-acetyl-2-hexenoate, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : Synthesis optimization should involve iterative adjustments to catalysts (e.g., acid/base catalysts), temperature (controlled via reflux or microwave-assisted methods), and solvent polarity. For example, ketoenol tautomerization in this compound formation may require inert conditions to minimize side reactions. Use fractional factorial design to isolate critical variables. Raw yield data should be tabulated with error margins (e.g., ±2% for triplicate trials) and analyzed using ANOVA .

Q. How can researchers validate the purity of this compound post-synthesis, and what analytical techniques are most reliable?

  • Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic methods (NMR, IR). For NMR, compare experimental 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT-based simulations). Quantify impurities via integration of minor peaks and report detection limits (e.g., <0.5% via HPLC). Include a table of characteristic NMR shifts (e.g., α,β-unsaturated ester protons at δ 5.8–6.3 ppm) .

Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation be monitored?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH and 25°C/60% RH over 4–12 weeks. Use HPLC to track degradation products (e.g., hydrolysis to hexenoic acid). Report degradation kinetics (zero- vs. first-order) and calculate shelf life using Arrhenius equations. Store in amber vials under nitrogen to suppress oxidation .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the catalytic asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereoelectronic effects or solvent-catalyst interactions. Use kinetic isotope effects (KIE) and Hammett plots to probe transition states. Compare enantiomeric excess (ee) across chiral catalysts (e.g., BINOL-derived phosphoric acids vs. Jacobsen’s thioureas). Computational modeling (DFT) can identify steric clashes or non-covalent interactions affecting selectivity .

Q. How can researchers resolve conflicting spectral assignments for this compound’s tautomeric forms in solution?

  • Methodological Answer : Employ variable-temperature NMR (VT-NMR) to observe keto-enol equilibria. Integrate 1H^1H signals at 298–373 K to calculate equilibrium constants (KeqK_{eq}) and thermodynamic parameters (ΔH, ΔS). Cross-validate with IR spectroscopy (C=O vs. C–O stretches) and UV-Vis for conjugation effects. Tabulate KeqK_{eq} values across solvents (e.g., DMSO vs. hexane) .

Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progression). Use design of experiments (DoE) to identify critical quality attributes (CQAs) like particle size or crystallinity. Compare DSC thermograms and XRD patterns across batches to detect polymorphic shifts .

Q. How do computational models predict the reactivity of this compound in multi-component reactions, and what experimental validations are necessary?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic/electrophilic sites. Validate predictions via trapping experiments (e.g., Diels-Alder adducts) and kinetic profiling. Report computational vs. experimental regioselectivity ratios in a comparative table .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Include appendices with raw NMR/GC-MS spectra, reaction logs, and computational input files. Use SI units and IUPAC nomenclature .
  • Uncertainty Analysis : Calculate standard deviations for triplicate measurements and propagate errors using the Taylor series method. For example, report yield as 72%±3%72\% \pm 3\% (n=3) .
  • Ethical Compliance : Document IRB approvals for biological studies and disclose conflicts of interest (e.g., funding sources) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.